molecular formula C17H22N2O3S B225537 5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

货号 B225537
分子量: 334.4 g/mol
InChI 键: QTQHSRCXKRSCEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling.

作用机制

BTK is a crucial kinase that mediates B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 binds to the ATP-binding site of BTK, leading to the inhibition of its kinase activity and downstream signaling pathways. This results in the suppression of B-cell activation, proliferation, and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies, as well as inhibit their migration and invasion. It also reduces the production of cytokines and chemokines, which are involved in the inflammatory response and tumor microenvironment. In addition, TAK-659 has been shown to have a favorable safety profile, with minimal toxicity in preclinical studies.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good oral bioavailability and pharmacokinetics, making it suitable for administration in vivo. However, TAK-659 has limitations in terms of its potency and efficacy, which may limit its clinical application. It also requires further optimization to overcome resistance mechanisms that may develop during treatment.

未来方向

There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and overcome resistance. Another direction is the exploration of the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions. Finally, the development of novel BTK inhibitors with improved potency and selectivity will be an important area of research in the future.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown significant potential in preclinical models of B-cell malignancies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to optimize its efficacy and overcome resistance mechanisms, and to explore its potential in other diseases.

合成方法

The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 3-methylpyridin-2-amine to form the intermediate, which is then reacted with tert-butylamine to yield the final product. The purity of TAK-659 can be achieved through crystallization or HPLC purification.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has shown promising results in inhibiting BTK activity and suppressing tumor growth in these models. In addition, TAK-659 has been shown to enhance the efficacy of other anticancer agents, such as venetoclax, in CLL cells.

属性

分子式

C17H22N2O3S

分子量

334.4 g/mol

IUPAC 名称

5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-12-7-6-10-18-16(12)19-23(20,21)15-11-13(17(2,3)4)8-9-14(15)22-5/h6-11H,1-5H3,(H,18,19)

InChI 键

QTQHSRCXKRSCEI-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC

规范 SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。